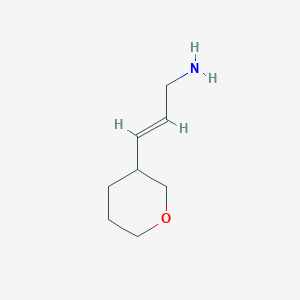
3-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine is an organic compound that features a tetrahydropyran ring attached to a prop-2-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate, which provide high yields under mild conditions . These methods are scalable and can be optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The double bond in the prop-2-en-1-amine group can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures to optimize yields.
Major Products
Scientific Research Applications
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the tetrahydropyran ring provides structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Similar structure but with the amine group directly attached to the tetrahydropyran ring.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Features a propynyloxy group instead of the prop-2-en-1-amine group.
Benzenamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-: Contains a benzenamine group attached to the tetrahydropyran ring.
Uniqueness
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine is unique due to its combination of a tetrahydropyran ring and a prop-2-en-1-amine group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(E)-3-(oxan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H15NO/c9-5-1-3-8-4-2-6-10-7-8/h1,3,8H,2,4-7,9H2/b3-1+ |
InChI Key |
QZWGYHVCAKHFDL-HNQUOIGGSA-N |
Isomeric SMILES |
C1CC(COC1)/C=C/CN |
Canonical SMILES |
C1CC(COC1)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




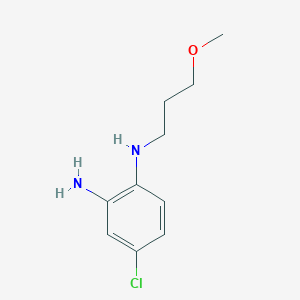

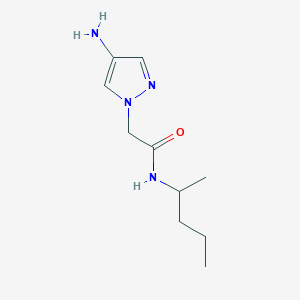
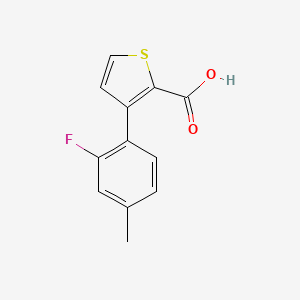
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
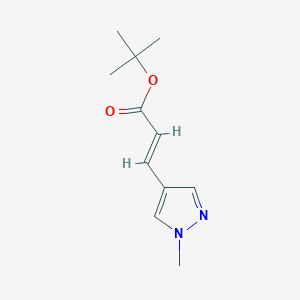
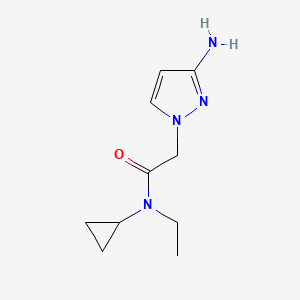
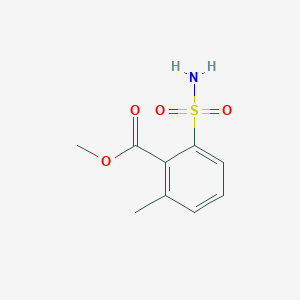



![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)
